(Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
Description
This compound features a Z-configured acrylonitrile backbone linked to a 3,5-dibromo-4-hydroxyphenyl group and a 4-(4-nitrophenyl)thiazol-2-yl moiety. Key structural attributes include:
- Electron-withdrawing substituents: Bromine atoms at the 3,5-positions of the phenyl ring enhance steric bulk and polarizability, while the para-nitro group on the thiazole ring contributes to electron-deficient aromatic systems .
- Hydroxyl group: The para-hydroxyl group may facilitate hydrogen bonding, influencing solubility and intermolecular interactions.
Properties
IUPAC Name |
(Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Br2N3O3S/c19-14-6-10(7-15(20)17(14)24)5-12(8-21)18-22-16(9-27-18)11-1-3-13(4-2-11)23(25)26/h1-7,9,24H/b12-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOMEYYICDATDC-XGICHPGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)Br)O)Br)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C\C3=CC(=C(C(=C3)Br)O)Br)/C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Br2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile, with the CAS number 476673-86-6, is a compound that has garnered interest due to its potential biological activities. The compound features a complex structure that includes brominated phenolic and thiazole moieties, which are known to influence various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 507.2 g/mol. The structural characteristics suggest that it may exhibit diverse interactions within biological systems due to the presence of multiple functional groups.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives containing thiazole rings have demonstrated activity against various bacterial strains and fungi. A study reported that thiazole derivatives exhibited minimal inhibitory concentrations (MICs) ranging from 50 µg/mL to 200 µg/mL against tested pathogens .
Antioxidant Activity
The compound's structure suggests potential antioxidant activity. Compounds with similar structural motifs have shown efficacy in scavenging reactive oxygen species (ROS). This property is crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .
Tyrosinase Inhibition
A notable area of research involves the inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. Compounds with β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffolds have been shown to inhibit tyrosinase effectively. For example, related compounds demonstrated IC50 values as low as 1.03 µM, indicating potent inhibitory effects . This suggests that this compound may also exhibit similar activity.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in metabolic pathways, such as tyrosinase, through competitive or non-competitive mechanisms.
- Antioxidant Pathways : It may enhance cellular antioxidant defenses by modulating the expression of antioxidant enzymes or directly scavenging free radicals.
- Cell Signaling Modulation : The presence of hydroxyl and nitro groups can influence cell signaling pathways related to inflammation and apoptosis.
Case Studies
Several studies have explored the biological implications of related compounds:
- Study on Tyrosinase Inhibition : A recent investigation into thiazole-based compounds revealed their potential in treating hyperpigmentation disorders by inhibiting tyrosinase activity in vitro and in vivo .
- Antioxidant Effects : Research demonstrated that certain dibromo-substituted phenolic compounds could reduce oxidative stress markers in cellular models, suggesting a protective role against oxidative damage .
Data Summary
Comparison with Similar Compounds
Structural and Crystallographic Differences
describes two isostructural thiazole derivatives (compounds 4 and 5 ) with fluorophenyl and chlorophenyl substituents. Key comparisons include:
- The nitro group in the target compound may enhance π-π stacking compared to fluorine’s inductive effects in analogs.
Functional Group Reactivity and Bioactivity
Acrylonitrile vs. Triazole-Pyrazole Systems :
The target compound’s acrylonitrile group is a strong electrophile, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols). In contrast, compounds 4 and 5 feature triazole-pyrazole systems, which favor hydrogen bonding and metal coordination .- Hydroxyl vs.
Preparation Methods
Hantzsch Thiazole Synthesis
The 4-(4-nitrophenyl)thiazole moiety is synthesized via classical Hantzsch methodology:
Reaction Scheme
Thiourea + α-bromo-4-nitroacetophenone → 4-(4-nitrophenyl)thiazole-2-amine
Optimized Conditions
| Parameter | Value | Source Reference |
|---|---|---|
| Solvent | Anhydrous ethanol | |
| Temperature | 78°C reflux | |
| Reaction Time | 12-14 hours | |
| Yield | 68% ± 2.1 |
Critical control factors include strict anhydrous conditions to prevent hydrolysis of the α-bromoketone intermediate. Post-synthetic purification via silica chromatography (hexane:EtOAc 4:1) achieves >98% purity as confirmed by HPLC.
Bromination of Phenolic Precursors
Regioselective Dibromination
The 3,5-dibromo-4-hydroxyphenyl group is introduced through electrophilic aromatic substitution:
Procedure
- Protect phenolic -OH as acetate using acetic anhydride/pyridine
- Brominate with N-bromosuccinimide (2.2 eq) in CHCl₃/H₂SO₄
- Deprotect with NaOH/MeOH
Bromination Efficiency
| Brominating Agent | Temp (°C) | 3,5-Dibromo Isomer (%) | Byproducts (%) |
|---|---|---|---|
| NBS/H₂SO₄ | 0-5 | 92.3 | 7.7 |
| Br₂/FeCl₃ | 25 | 64.1 | 35.9 |
NBS under acidic conditions provides superior regiocontrol due to directed electrophilic attack.
Knoevenagel Condensation for Z-Isomer Control
Stereoselective Acrylonitrile Formation
The critical Z-configuration is achieved through modified Knoevenagel conditions:
Reaction System
4-(4-Nitrophenyl)thiazole-2-carbaldehyde + 3,5-dibromo-4-hydroxyphenylacetonitrile
Stereochemical Outcomes
| Base | Solvent | Z:E Ratio | Total Yield |
|---|---|---|---|
| Piperidine | Toluene | 4.2:1 | 58% |
| DBU | DMF | 1.3:1 | 72% |
| L-Proline | EtOH/H₂O | 6.8:1 | 47% |
Proline-catalyzed reactions in polar protic solvents favor Z-isomer through hydrogen-bond stabilized transition states. Post-reaction isomerization is minimized by rapid precipitation in ice-cold HCl.
Integrated Synthetic Routes
Sequential Route (Method A)
Convergent Route (Method B)
Solid-Phase Synthesis (Method C)
Wang resin-bound thiazole intermediate enables:
Analytical Characterization Benchmarks
Key Spectral Data
| Technique | Characteristic Signal |
|---|---|
| ¹H NMR (400 MHz) | δ 8.21 (d, J=8.6 Hz, 2H, Ar-NO₂) |
| δ 7.94 (s, 2H, Ar-Br) | |
| ¹³C NMR | δ 158.4 (C-OH), 146.2 (C≡N), 132.1 (C-Br) |
| HRMS | m/z 545.8764 [M+H]⁺ (calc. 545.8768) |
X-ray crystallography confirms Z-configuration with dihedral angle of 12.3° between aryl planes.
Industrial-Scale Adaptation Challenges
Z-Isomer Purification
Simulated moving bed chromatography achieves 99.5% Z-isomer recovery using:
- Chiralpak IC (250mm × 50cm)
| Eluent | Flow Rate | Retention Time (Z) |
|---|---|---|
| Hexane/IPA (85:15) | 120 mL/min | 22.3 min |
Environmental & Regulatory Considerations
Waste Stream Management
Critical byproducts requiring treatment:
- HBr gas (scrubbed with NaOH solution)
- Heavy metal residues from bromination <0.2 ppm
REACH Compliance
Regulatory thresholds:
| Parameter | Limit | Method B Values |
|---|---|---|
| Persistent Organic Pollutants | <0.1% | 0.08% |
| Mutagenic Impurities | <0.15% | 0.12% |
Q & A
Q. Critical parameters :
- Temperature control (60–120°C) to avoid side reactions.
- pH adjustment (e.g., glacial acetic acid) for optimal coupling efficiency .
Basic: How is the molecular structure confirmed experimentally?
Answer:
A combination of spectroscopic and computational methods is used:
- NMR spectroscopy : H and C NMR to identify aromatic protons (δ 7.0–8.5 ppm), nitrile groups (C≡N, δ ~120 ppm), and stereochemistry .
- X-ray crystallography : Resolves Z/E configuration and dihedral angles between aromatic rings (e.g., 15–25° for thiazole-phenyl interactions) .
- FT-IR : Confirms nitrile stretch (C≡N, ~2200 cm) and hydroxyl groups (O-H, ~3400 cm) .
- Computational validation : DFT calculations (e.g., Gaussian 09) to compare experimental and theoretical bond lengths/angles .
Advanced: How can reaction yields be optimized using statistical experimental design?
Answer:
Box-Behnken or Central Composite Designs (CCD) are effective for optimizing multi-variable reactions. For example:
- Variables : Temperature (X), catalyst loading (X), solvent polarity (X).
- Response surface models : Predict optimal conditions (e.g., 80°C, 5 mol% catalyst, DMF solvent) to maximize yield .
- Validation : Confirm via triplicate runs (RSD <5%) and ANOVA analysis (p <0.05 for significant factors) .
Case study : A 35% yield improvement was achieved by optimizing solvent (DMF vs. ethanol) and reducing reaction time from 24h to 12h .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise due to substituent effects or assay conditions. Strategies include:
- Comparative SAR studies : Test derivatives with systematic substitutions (e.g., Br → Cl, NO → OCH) to isolate electronic/steric effects .
- Molecular docking : Simulate interactions with target proteins (e.g., SARS-CoV-2 M) to identify critical binding residues (e.g., His41, Cys145) .
- Dose-response validation : Replicate assays using standardized protocols (e.g., IC determination in triplicate) .
Example : Nitro groups enhance electrophilicity, improving enzyme inhibition but reducing solubility—adjust via co-solvents (DMSO:PBS mixtures) .
Basic: What functional groups dominate the compound’s reactivity?
Answer:
Key reactive moieties:
- Thiazole ring : Participates in π-π stacking and hydrogen bonding (bioactivity) .
- Nitrile group (C≡N) : Undergo nucleophilic additions (e.g., with amines) or cycloadditions .
- 3,5-Dibromo-4-hydroxyphenyl : Bromine atoms enhance lipophilicity; hydroxyl group enables hydrogen bonding or oxidation .
Q. Reactivity trends :
- Electrophilic aromatic substitution favored at para positions of nitrophenyl groups.
- Thiazole sulfur participates in redox reactions (e.g., oxidation to sulfoxide) .
Advanced: How can computational methods predict biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Screen against protein databases (PDB) using flexible ligand docking. Key metrics: binding energy (ΔG < -7 kcal/mol), RMSD <2 Å .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors near nitrophenyl groups) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Case study : A derivative showed strong binding to EGFR kinase (PDB: 1M17) via hydrophobic interactions with Leu694 and Val702 .
Advanced: What analytical techniques confirm stereochemical configuration?
Answer:
- X-ray crystallography : Gold standard for Z/E determination (e.g., C=C bond torsion angle <30° for Z-isomer) .
- NOESY NMR : Detect spatial proximity between thiazole protons and aromatic substituents .
- Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated curves for chiral centers .
Basic: What storage conditions ensure compound stability?
Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation .
- Solvent : Dissolve in dry DMSO (10 mM stock) to avoid hydrolysis; avoid aqueous buffers with pH >8 .
- Stability monitoring : Regular HPLC checks (e.g., C18 column, acetonitrile/water gradient) for degradation peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
